Callyspongin B

Description

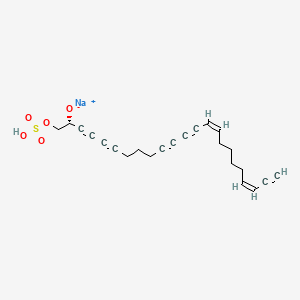

Callyspongin B is a marine-derived polyacetylene compound isolated from the sponge Callyspongia truncata. It belongs to a class of bioactive natural products characterized by conjugated triple bonds and long aliphatic chains, which contribute to its unique physicochemical properties and biological activities . Structurally, it features a 22-carbon backbone with three conjugated triple bonds and terminal hydroxyl groups, conferring amphiphilic properties that enhance membrane interactions.

This compound exhibits potent cytotoxic activity against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma), with IC50 values in the nanomolar range . Additionally, it demonstrates moderate antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus .

Properties

CAS No. |

184099-54-5 |

|---|---|

Molecular Formula |

C23H23NaO5S |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

sodium;(2R,14Z,20Z)-1-sulfooxytricosa-14,20-dien-3,5,10,12,22-pentayn-2-olate |

InChI |

InChI=1S/C23H23O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)22-28-29(25,26)27;/h1,3-4,9-10,23H,5-8,15-17,22H2,(H,25,26,27);/q-1;+1/b4-3-,10-9-;/t23-;/m1./s1 |

InChI Key |

VWURMZMUMYGYLW-KIIKPUNRSA-N |

Isomeric SMILES |

C#C/C=C\CCCC/C=C\C#CC#CCCCC#CC#C[C@H](COS(=O)(=O)O)[O-].[Na+] |

Canonical SMILES |

C#CC=CCCCCC=CC#CC#CCCCC#CC#CC(COS(=O)(=O)O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Callyspongin B involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the polyacetylene chain, followed by sulfation using reagents such as sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

advancements in synthetic biology and marine biotechnology may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Callyspongin B undergoes various chemical reactions, including:

Oxidation: The polyacetylene backbone can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the polyacetylene chain into saturated hydrocarbons.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic reagents like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Callyspongin B has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyacetylene chemistry and sulfate group reactivity.

Biology: Its bioactive properties make it a valuable tool for studying marine chemical ecology and the interactions between marine organisms.

Medicine: this compound has shown potential as an anticancer agent due to its cytotoxic effects on cancer cell lines. .

Mechanism of Action

Callyspongin B exerts its effects through several mechanisms:

Cytotoxicity: It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways.

Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.

Antifouling Activity: It inhibits the settlement and growth of marine fouling organisms by interfering with their cellular processes

Comparison with Similar Compounds

Callyspongiolide

Source : Isolated from Callyspongia viridis .

Structure : A 24-carbon polyacetylene with four conjugated triple bonds and a terminal epoxide group.

Bioactivity :

- Cytotoxicity: IC50 = 12 nM (HeLa) vs. 8 nM for Callyspongin B .

- Selectivity: Higher selectivity for leukemia cell lines (Jurkat) due to enhanced membrane permeability from the epoxide moiety .

Irciniastatin A

Source : Derived from Ircinia ramosa .

Structure : A 20-carbon polyacetylene with two conjugated triple bonds and a terminal methyl ester.

Bioactivity :

- Cytotoxicity: IC50 = 15 nM (MCF-7) vs. 10 nM for this compound .

- Mechanism: Induces endoplasmic reticulum stress rather than mitochondrial disruption .

Functional Analogues

Mycalolide B

Source : From Mycale izuensis .

Structure : A macrolide with a 26-membered lactone ring.

Bioactivity :

- Anticancer: Targets actin polymerization, unlike this compound’s mitochondrial mechanism .

- Potency: IC50 = 5 nM (HeLa) but higher toxicity in normal cells .

Comparative Data Table

| Parameter | This compound | Callyspongiolide | Irciniastatin A | Mycalolide B |

|---|---|---|---|---|

| Molecular Weight | 346.5 g/mol | 374.6 g/mol | 328.4 g/mol | 580.7 g/mol |

| Main Functional Groups | Triple bonds, hydroxyls | Triple bonds, epoxide | Triple bonds, ester | Lactone ring |

| Source Organism | Callyspongia truncata | Callyspongia viridis | Ircinia ramosa | Mycale izuensis |

| IC50 (HeLa) | 8 nM | 12 nM | 15 nM | 5 nM |

| Toxicity (LD50 in mice) | 2.5 mg/kg | 1.8 mg/kg | 3.0 mg/kg | 0.9 mg/kg |

| Synthetic Accessibility | Low (15-step synthesis) | Moderate (12 steps) | High (8 steps) | Very low (20+ steps) |

Key Research Findings

Structural-Activity Relationship (SAR) :

- The number of conjugated triple bonds correlates with cytotoxicity but increases synthetic complexity. This compound’s three triple bonds balance potency and feasibility .

- Terminal hydroxyls in this compound enhance solubility compared to Irciniastatin A’s ester group, reducing off-target effects .

Mechanistic Divergence :

- Unlike Mycalolide B’s actin-targeting mechanism, this compound avoids resistance mechanisms common in cytoskeleton-targeting drugs .

Biosynthetic Pathways :

- This compound is hypothesized to derive from fatty acid precursors, whereas Mycalolide B requires polyketide synthase (PKS) machinery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.